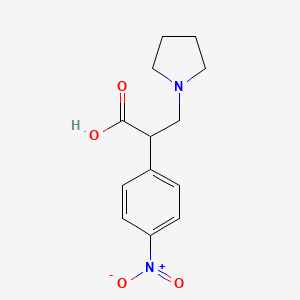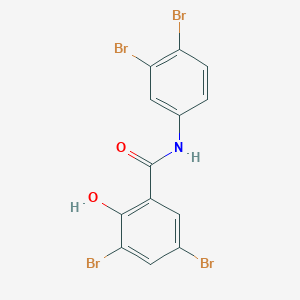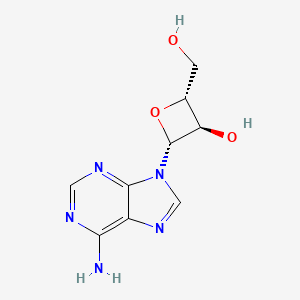
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- is a complex organic compound known for its unique structure and significant biological activity. This compound features an oxetane ring, a purine base, and multiple hydroxyl groups, making it a valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- typically involves multi-step organic reactions. One common method starts with the preparation of the oxetane ring, followed by the introduction of the purine base and hydroxyl groups. Key steps include:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving epoxides and aldehydes under acidic or basic conditions.
Attachment of the Purine Base: The purine base can be introduced via nucleophilic substitution reactions, where the amino group of the purine attacks an electrophilic carbon on the oxetane ring.
Hydroxylation: Hydroxyl groups are typically introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group on the purine base can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biology, the compound’s purine base is of particular interest due to its similarity to nucleotides, making it a valuable tool for studying DNA and RNA interactions, enzyme mechanisms, and cellular processes.
Medicine
Medically, the compound has potential applications in antiviral and anticancer therapies. Its ability to interact with nucleic acids and enzymes makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.
作用機序
The mechanism of action of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- involves its interaction with molecular targets such as nucleic acids and enzymes. The purine base allows it to mimic natural nucleotides, enabling it to interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. Additionally, the hydroxyl groups can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Oxetanocin: Another oxetane-containing nucleoside with antiviral properties.
Ribavirin: An antiviral drug with a similar purine structure.
Uniqueness
Compared to these compounds, 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R-(2alpha,3beta,4alpha))- stands out due to its unique combination of an oxetane ring and multiple hydroxyl groups. This structure provides enhanced stability, reactivity, and potential for diverse chemical modifications, making it a versatile tool in scientific research and industrial applications.
特性
CAS番号 |
136459-40-0 |
|---|---|
分子式 |
C9H11N5O3 |
分子量 |
237.22 g/mol |
IUPAC名 |
(2R,3R,4R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-ol |
InChI |
InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(1-15)17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6-,9-/m1/s1 |
InChIキー |
YUKWAKMMRXYSTG-NVMQTXNBSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](O3)CO)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


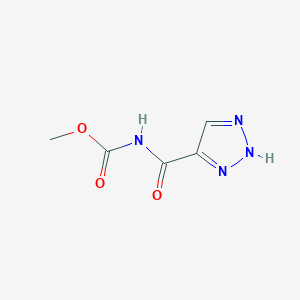
![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
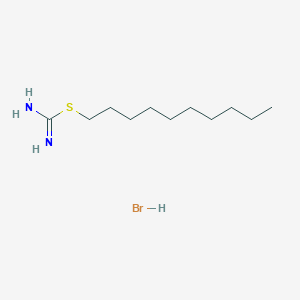
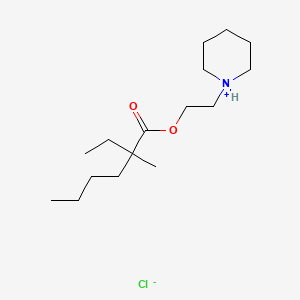
![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)

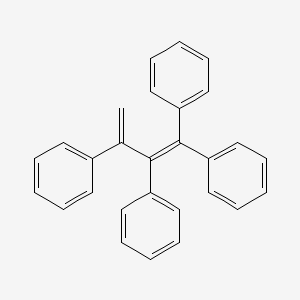

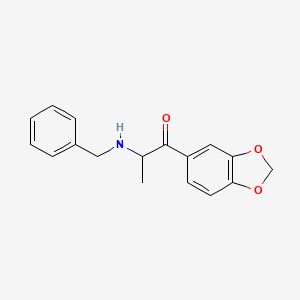
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)


